molecular formula C16H25BO4S B15296543 2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15296543
M. Wt: 324.2 g/mol
InChI Key: ZZRISTJHHLKQHZ-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a phenyl group bearing a sulfonyl moiety. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-throughput screening for catalyst and ligand optimization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane primarily involves its role as a boron source in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-[3-(2-methylpropane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the sulfonyl group enhances its solubility in organic solvents and provides additional functionalization options .

Properties

Molecular Formula

C16H25BO4S

Molecular Weight

324.2 g/mol

IUPAC Name

2-(3-tert-butylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO4S/c1-14(2,3)22(18,19)13-10-8-9-12(11-13)17-20-15(4,5)16(6,7)21-17/h8-11H,1-7H3

InChI Key

ZZRISTJHHLKQHZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(C)(C)C

Origin of Product

United States

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